Cas no 914637-53-9 (2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde)

2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde structure
914637-53-9 structure
Product Name:2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde
CAS No:914637-53-9
MF:C14H9F3O3S
MW:314.279673337936
CID:2129064
Update Time:2025-11-02

2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde
    • 2-Benzenesulfonyl-5-(trifluoromethyl)benzaldehyde
    • 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzaldehyde
    • PC2939
    • BB 0262634
    • Inchi: 1S/C14H9F3O3S/c15-14(16,17)11-6-7-13(10(8-11)9-18)21(19,20)12-4-2-1-3-5-12/h1-9H
    • InChI Key: CZJZGHSIAGQDOQ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(C1C=CC(C(F)(F)F)=CC=1C=O)(=O)=O

Computed Properties

  • Exact Mass: 314.022
  • Monoisotopic Mass: 314.022
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.6

Experimental Properties

  • Melting Point: 70-71

2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde Pricemore >>

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Additional information on 2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde

2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde and CAS No.914637-53-9: A Comprehensive Overview of Structure, Synthesis, and Biological Applications

2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde is a key compound with CAS No.914637-53-9, characterized by its unique molecular architecture that combines aromatic rings with functional groups such as sulphonyl and trifluoromethyl moieties. This compound has garnered significant attention in recent years due to its potential in pharmaceutical research, particularly in the development of novel therapeutics targeting specific biological pathways. The molecule's structural features, including the presence of a benzaldehyde group and the strategic placement of trifluoromethyl substituents, contribute to its chemical stability and reactivity, making it a valuable scaffold for medicinal chemistry applications.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde, with a focus on scalable and environmentally sustainable processes. A 2023 study published in *Organic & Biomolecular Chemistry* highlighted the use of microwave-assisted Suzuki coupling reactions to synthesize this compound, demonstrating improved yields and reduced reaction times compared to traditional methods. The study emphasized the importance of optimizing reaction conditions, such as temperature and solvent polarity, to achieve high purity and selectivity in the final product. These findings underscore the compound's potential as a versatile building block in the design of complex pharmaceutical molecules.

From a pharmacological perspective, 2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde exhibits intriguing biological activities that have been explored in various preclinical studies. Research published in *Journal of Medicinal Chemistry* in 2023 investigated its interactions with G-protein-coupled receptors (GPCRs), revealing its ability to modulate signaling pathways associated with inflammation and immune response. The compound's trifluoromethyl group is believed to enhance its lipophilicity, facilitating cellular uptake and receptor binding. These properties make it a promising candidate for the development of drugs targeting chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Recent studies have also explored the potential of 2-(Phen,ylsulphonyl)-5-(trifluoromethyl)benzaldehyde in the context of cancer therapy. A 2024 paper in *Cancer Research* reported that the compound demonstrates antitumor activity against certain cancer cell lines, particularly those overexpressing specific kinases. The mechanism of action appears to involve the inhibition of phosphatidylinositol 3-kinase (PI3K) signaling, a pathway frequently dysregulated in malignancies. This discovery highlights the compound's potential as a lead molecule for the design of targeted cancer therapeutics, with further research needed to validate its efficacy in vivo.

Another area of interest is the application of 2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde in the development of prodrugs. A 2023 review in *Drug Design, Development and Therapy* discussed the advantages of incorporating this compound into prodrug formulations to enhance bioavailability and reduce toxicity. The study suggested that the sulphonyl group can be cleaved in vivo by enzymatic hydrolysis, releasing the active pharmacophore. This approach could be particularly beneficial for drugs targeting the central nervous system, where poor solubility and blood-brain barrier penetration are common challenges.

From a synthetic standpoint, the preparation of 2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde has been optimized through the use of catalytic methods. A 2024 article in *Chemical Communications* described the successful implementation of a transition-metal-catalyzed C–H functionalization strategy to introduce the sulphonyl group directly onto the benzene ring. This method eliminates the need for protective groups and reduces the number of synthetic steps, making it a more efficient route for large-scale production. The study also emphasized the importance of ligand selection in achieving high catalytic activity and selectivity.

Recent computational studies have provided insights into the molecular interactions of 2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde with biological targets. A 2023 paper in *Journal of Computational Chemistry* used molecular docking simulations to predict the binding affinity of the compound with various proteins, including enzymes and receptors. The results indicated that the trifluoromethyl substituent plays a critical role in stabilizing the protein-ligand complex, suggesting that modifications to this group could further enhance the compound's potency. These findings are valuable for the rational design of analogs with improved pharmacological profiles.

Environmental considerations have also been addressed in the synthesis of 2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde. A 2024 study in *Green Chemistry* evaluated the sustainability of different synthetic routes, focusing on the reduction of waste and the use of green solvents. The research highlighted the advantages of employing ionic liquids as solvents, which offer lower volatility and reduced environmental impact compared to traditional organic solvents. These findings align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

Looking ahead, the future applications of 2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde are likely to span multiple therapeutic areas. Ongoing research is exploring its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, where its ability to modulate protein misfolding and aggregation is of particular interest. Additionally, the compound's structural versatility may enable the development of dual-action drugs that target multiple pathways simultaneously, offering new therapeutic options for complex diseases.

In conclusion, 2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde with CAS No.914637-53-9 represents a significant advancement in medicinal chemistry. Its unique structural features, combined with recent breakthroughs in synthetic methods and biological applications, position it as a promising candidate for the development of novel therapeutics. As research continues to uncover its full potential, this compound is expected to play a pivotal role in addressing some of the most challenging medical conditions of our time.

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